molecular formula C9H10N2S2 B13325643 3-(4-Ethynylthiazol-2-yl)thiomorpholine

3-(4-Ethynylthiazol-2-yl)thiomorpholine

Cat. No.: B13325643
M. Wt: 210.3 g/mol
InChI Key: NJFAMEOJVDVGAE-UHFFFAOYSA-N
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Description

3-(4-Ethynylthiazol-2-yl)thiomorpholine is a thiomorpholine derivative featuring a thiazole ring substituted with an ethynyl group at the 4-position. Thiomorpholine, a six-membered saturated heterocycle containing nitrogen and sulfur atoms, serves as a privileged scaffold in medicinal chemistry due to its enhanced lipophilicity and metabolic stability compared to its oxygen analog, morpholine . Thiazoles are well-documented for their antimicrobial and antiviral properties, suggesting that this compound could exhibit dual bioactivity .

Properties

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

3-(4-ethynyl-1,3-thiazol-2-yl)thiomorpholine

InChI

InChI=1S/C9H10N2S2/c1-2-7-5-13-9(11-7)8-6-12-4-3-10-8/h1,5,8,10H,3-4,6H2

InChI Key

NJFAMEOJVDVGAE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CSC(=N1)C2CSCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylthiazol-2-yl)thiomorpholine typically involves the reaction of 2-bromo-4-ethynylthiazole with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethynylthiazol-2-yl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Ethynylthiazol-2-yl)thiomorpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethynylthiazol-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The ethynyl group enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Compound Core Structure Key Substituents Bioactivity Highlights Reference
3-(4-Ethynylthiazol-2-yl)thiomorpholine Thiomorpholine 4-ethynylthiazole Theoretical antiviral/antibacterial (inferred) N/A
LQM322 (Thiomorpholine derivative) Thiomorpholine Polyphenol ACE2/SARS-CoV-2 S1 inhibition (IC₅₀: 12.3 µM)
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine Morpholine Bromobenzo-thiadiazole Fluorescent properties; no direct bioactivity reported
Piperazine-chloroethyl derivatives Piperazine 1-chloro-2-isocyanatoethane Gram-positive antimicrobial activity (MIC: 8–32 µg/mL)
4-(4-Fluorophenyl)thiazole derivatives Thiazole Fluorophenyl, triazolyl-pyrazolyl Structural rigidity; no bioactivity data

Bioactivity Profile

Antiviral Activity

  • LQM322 : Demonstrated inhibitory activity against ACE2/SARS-CoV-2 S1 interaction via molecular dynamics simulations (RMSD < 2.0 Å, stable hydrogen bonding), suggesting thiomorpholine’s role in stabilizing protein-ligand interactions .
  • This compound: While untested, the ethynyl-thiazole group may enhance binding to viral proteases or spike proteins through alkyne-mediated hydrophobic interactions, similar to polyphenol-substituted thiomorpholines .

Antimicrobial Activity

  • Thiomorpholine vs. Morpholine/Piperazine: Thiomorpholine derivatives exhibit selective Gram-positive activity (MIC: 16–64 µg/mL), whereas morpholine analogs show broader efficacy but lower metabolic stability .
  • DNA Gyrase Affinity : Thiomorpholine derivatives show moderate binding to DNA gyrase (ΔG: −8.2 kcal/mol), but the ethynyl group may enhance affinity due to increased van der Waals interactions .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Thiomorpholine’s sulfur atom increases logP compared to morpholine (ΔlogP ~0.5–1.0), improving blood-brain barrier permeability . The ethynyl group may further elevate logP, necessitating formulation optimization.

Key Advantages and Limitations

  • Advantages :
    • Enhanced target engagement via dual heterocycles (thiazole + thiomorpholine).
    • Superior metabolic stability compared to piperazine/morpholine analogs .
  • Limitations: Limited solubility (predicted aqueous solubility: <10 µM) due to high lipophilicity. No experimental data on Gram-negative activity, a gap observed in other thiomorpholine derivatives .

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